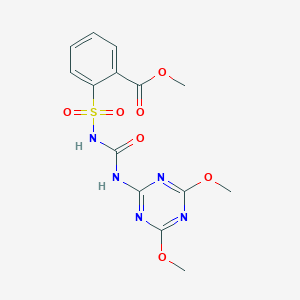
Desmethyl Methoxy Metsulfuron-methyl
Overview
Description
Desmethyl Methoxy Metsulfuron-methyl is an organic compound that belongs to the class of triazine derivatives. It is known for its role in activating carboxylic acids, particularly in the synthesis of amides, esters, and anhydrides. This compound is widely used in organic chemistry due to its efficiency and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Desmethyl Methoxy Metsulfuron-methyl is synthesized through a multi-step process. The initial step involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine to form the quaternary ammonium chloride salt. This intermediate is then reacted with methyl 2-aminobenzoate under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Desmethyl Methoxy Metsulfuron-methyl undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the triazine ring is activated for nucleophilic attack.
Condensation Reactions: It is commonly used in the condensation of carboxylic acids and amines to form amides.
Esterification Reactions: It can react with alcohols to form esters.
Common Reagents and Conditions
N-Methylmorpholine: Used in the initial synthesis step.
Carboxylic Acids and Amines: Reactants in amide formation.
Alcohols: Reactants in esterification reactions.
Tetrahydrofuran (THF): Common solvent used in these reactions.
Major Products Formed
Amides: Formed from the reaction with carboxylic acids and amines.
Esters: Formed from the reaction with alcohols.
Anhydrides: Formed under specific conditions.
Scientific Research Applications
Desmethyl Methoxy Metsulfuron-methyl has a wide range of applications in scientific research:
Chemistry: Used as a coupling reagent in peptide synthesis and in the formation of various carboxylic acid derivatives.
Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential in drug development and synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Desmethyl Methoxy Metsulfuron-methyl involves the activation of carboxylic acids to form reactive esters. These esters can then undergo nucleophilic attack by amines, alcohols, or other nucleophiles. The triazine ring plays a crucial role in stabilizing the intermediate and facilitating the reaction .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,6-dimethoxy-1,3,5-triazine: A precursor used in the synthesis of the compound.
4-Methylmorpholine: Another triazine derivative used in similar reactions.
N,N-Diisopropylethylamine: Used in peptide synthesis and similar coupling reactions.
Uniqueness
Desmethyl Methoxy Metsulfuron-methyl is unique due to its high reactivity and efficiency in activating carboxylic acids. It offers advantages over other coupling reagents, such as higher yields and fewer side reactions, making it a preferred choice in many synthetic applications.
Properties
IUPAC Name |
methyl 2-[(4,6-dimethoxy-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O7S/c1-24-10(20)8-6-4-5-7-9(8)27(22,23)19-12(21)15-11-16-13(25-2)18-14(17-11)26-3/h4-7H,1-3H3,(H2,15,16,17,18,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PELUGJARGQUTRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80225214 | |
| Record name | Methyl 2-((4,6-dimethoxy-1,3,5-triazin-2-yl)carbamoylsulfamoyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80225214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74223-63-5 | |
| Record name | Methyl 2-((4,6-dimethoxy-1,3,5-triazin-2-yl)carbamoylsulfamoyl)benzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074223635 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2-((4,6-dimethoxy-1,3,5-triazin-2-yl)carbamoylsulfamoyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80225214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
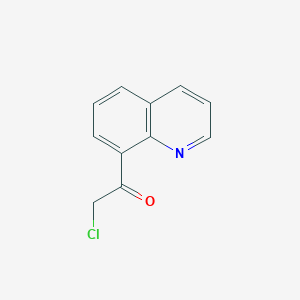
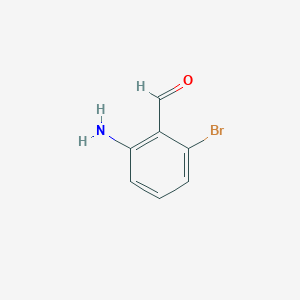
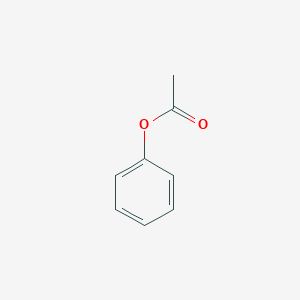
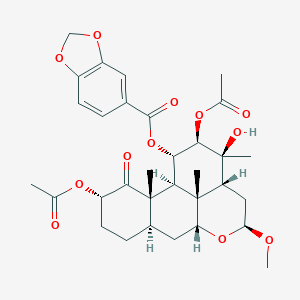
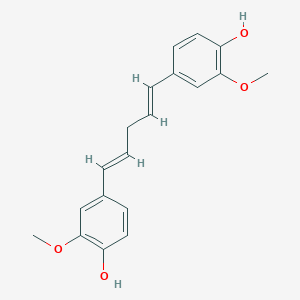
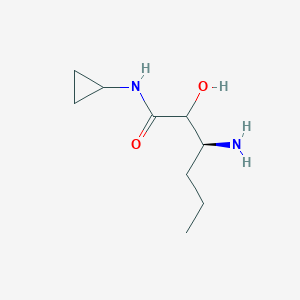
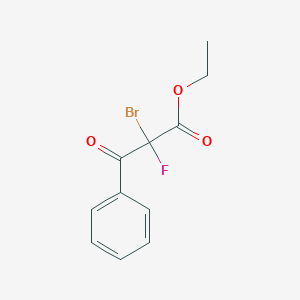
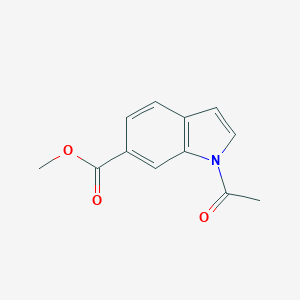
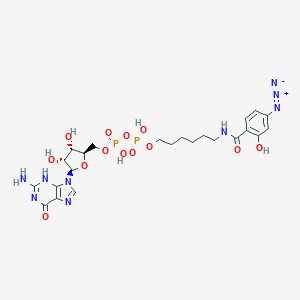
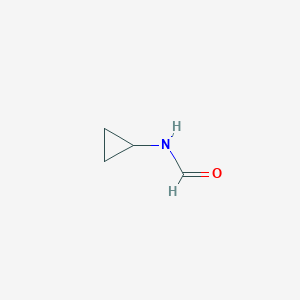
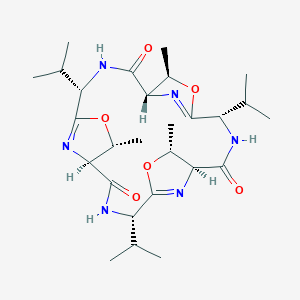
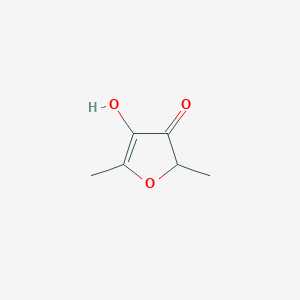
![[(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B144010.png)
![3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B144011.png)
